molecular formula C8H11NO B13742975 Exo-2-norbornylisocyanate

Exo-2-norbornylisocyanate

Cat. No.: B13742975
M. Wt: 137.18 g/mol
InChI Key: HQTBWWAAVGMMRU-XLPZGREQSA-N
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Description

Exo-2-norbornylisocyanate is an organic compound with the molecular formula C8H11NO. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isocyanate functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Exo-2-norbornylisocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate. This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isocyanate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiocyanate precursors and controlled reaction conditions to ensure the formation of the desired isocyanate product.

Chemical Reactions Analysis

Types of Reactions: Exo-2-norbornylisocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

Exo-2-norbornylisocyanate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of exo-2-norbornylisocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

    Exo-2-norbornylisothiocyanate: Similar in structure but contains a thiocyanate group instead of an isocyanate group.

    Norbornane derivatives: Other derivatives of norbornane with different functional groups.

Uniqueness: Exo-2-norbornylisocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other norbornane derivatives that may not possess the same level of reactivity or application potential.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane

InChI

InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1

InChI Key

HQTBWWAAVGMMRU-XLPZGREQSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2N=C=O

Canonical SMILES

C1CC2CC1CC2N=C=O

Origin of Product

United States

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